N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that features a thiazole ring, a benzyl group, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the benzyl group, and the attachment of the morpholine sulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The scalability of the synthetic route is an important consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes through its binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline include:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Other thiazole-based compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H29N3O3S2 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
3-benzyl-4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H29N3O3S2/c1-21-17-30(18-22(2)34-21)36(32,33)26-15-9-12-24(16-26)27-20-35-28(29-25-13-7-4-8-14-25)31(27)19-23-10-5-3-6-11-23/h3-16,20-22H,17-19H2,1-2H3 |
InChI Key |
WBPYIXPUHMELFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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